ML163 was developed as part of research focused on small molecule probes for neuroscience applications. It belongs to a class of compounds designed to interact with specific protein targets, thereby influencing cellular processes. The classification of ML163 can be summarized as follows:
The synthesis of ML163 involves multiple steps, primarily focusing on constructing its core structure and subsequent functionalization to introduce various substituents that enhance its biological activity. The synthesis can be detailed as follows:
The detailed synthetic routes may vary based on the specific analogs being synthesized, but they typically include strategies such as:
ML163's molecular structure is characterized by a complex arrangement of atoms that supports its biological activity. Key features include:
The three-dimensional conformation of ML163 plays a significant role in its binding affinity to alpha-synuclein, with specific stereochemistry influencing its biological efficacy.
ML163 can undergo various chemical reactions that are essential for its functionality and stability:
These reactions are critical for optimizing ML163's performance in biological assays and therapeutic applications .
ML163 exerts its effects primarily by selectively activating alpha-synuclein expression in dopaminergic neurons. The proposed mechanism includes:
Experimental data support these mechanisms through various assays demonstrating increased alpha-synuclein levels upon treatment with ML163 .
The physical and chemical properties of ML163 contribute significantly to its functionality:
These properties are crucial for determining the appropriate experimental conditions when utilizing ML163 in research settings .
ML163 has several scientific applications, particularly in neurobiology:
Alpha-synuclein (α-syn) is a 140-amino acid presynaptic protein encoded by the SNCA gene that represents a central pathogenic component in Parkinson's disease (PD) and related synucleinopathies. Its aggregation into insoluble Lewy bodies (LBs) is the neuropathological hallmark of PD, observed in >90% of sporadic cases [1] [8]. The protein exists in equilibrium between soluble tetramers, unstructured monomers, and membrane-bound multimers under physiological conditions. However, pathological β-sheet conformations initiate oligomerization into neurotoxic protofibrils that ultimately develop into LB inclusions [8]. These aggregates sequester essential cellular components, including mitochondria and endosomes, disrupting neuronal function and triggering cascades of:
Genetic evidence solidifies α-syn's pathogenic role: SNCA missense mutations (A53T, A30P, E46K) and locus multiplications cause rare familial PD forms, while common variants influence sporadic disease risk [1] [4]. Critically, aging—the primary PD risk factor—elevates α-syn expression, sensitizing neurons to proteotoxic stress [1] [8].
Traditional PD drug discovery has emphasized target-based approaches against specific enzymes or receptors. However, phenotypic screening identifies compounds that rescue cellular pathologies without predefined molecular targets, offering advantages for complex diseases like PD [1]. Only 23% of first-in-class therapeutics (1999-2008) originated from target-based approaches versus 37% from phenotypic screens [1].
Regulating α-syn synthesis represents a promising strategy because:
Table 1: Screening Approaches for Alpha-Synuclein-Targeted Compounds
Screening Type | Advantages | Limitations | Key Findings |
---|---|---|---|
Target-Based | Defined mechanism; High-throughput compatible | Bias toward druggable targets; Poor in vivo translation | Limited clinical success for PD |
Phenotypic | Unbiased; Identifies neuroprotective compounds; Filters non-penetrant molecules | Complex target deconvolution; Model-dependent relevance | 37% of first-in-class drugs (1999-2008) originated from phenotypic screens [1] |
Translational Focus | Targets upstream pathology; Modifies protein abundance | Requires precise expression control | ML163 identified via 5'UTR reporter screen [2] |
ML163 emerged from a high-throughput chemical library screen of 303,224 compounds targeting α-syn translational regulation [2]. This small molecule selectively activates α-syn expression via its 5'UTR, exhibiting:
As a National Institutes of Health (NIH) Molecular Libraries Program probe, ML163 enables mechanistic studies of α-syn homeostasis without the confounding effects of protein aggregation or clearance. Its characterization fulfills JPND (EU Joint Programme - Neurodegenerative Disease Research) priorities for elucidating early disease mechanisms in neurodegenerative disorders [3]. Unlike aggregation inhibitors or clearance enhancers, ML163 uniquely illuminates how α-syn synthesis contributes to synucleinopathy pathogenesis.
CAS No.: 11033-22-0
CAS No.: 67259-17-0
CAS No.:
CAS No.: 91698-30-5
CAS No.: 63818-94-0
CAS No.: 916610-55-4